molecular formula C10H9ClN4O2 B11077366 3-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine

3-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine

Cat. No.: B11077366
M. Wt: 252.66 g/mol
InChI Key: CCHBVOMZVOGDAS-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agriculture. This compound features a pyridazine ring substituted with a methoxy group and a pyrimidinyl group, which is further substituted with a chlorine atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine typically involves the reaction of 2-chloro-6-methylpyrimidine with 6-methoxypyridazine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antifungal, antibacterial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a substituted pyrimidinyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H9ClN4O2

Molecular Weight

252.66 g/mol

IUPAC Name

2-chloro-4-(6-methoxypyridazin-3-yl)oxy-6-methylpyrimidine

InChI

InChI=1S/C10H9ClN4O2/c1-6-5-9(13-10(11)12-6)17-8-4-3-7(16-2)14-15-8/h3-5H,1-2H3

InChI Key

CCHBVOMZVOGDAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)OC2=NN=C(C=C2)OC

solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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